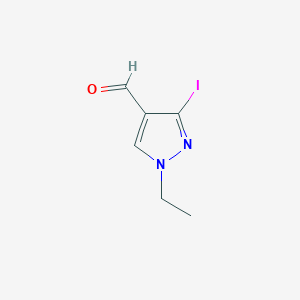

1-Ethyl-3-iodo-1H-pyrazole-4-carbaldehyde

Description

Significance of Pyrazole (B372694) Heterocycles in Contemporary Organic Synthesis

Pyrazoles, five-membered heterocyclic rings containing two adjacent nitrogen atoms, represent a class of compounds with profound importance in organic chemistry. nih.govnumberanalytics.com Their unique structural and electronic properties make them versatile building blocks in the synthesis of a wide array of functional molecules. The pyrazole nucleus is a common scaffold found in pharmaceuticals, agrochemicals, and materials science, underscoring its broad utility. numberanalytics.comglobalresearchonline.net The ability to functionalize the pyrazole ring at various positions allows for the fine-tuning of its chemical and physical properties, making it an attractive target for synthetic chemists. mdpi.com

The synthesis of pyrazole derivatives has been a subject of intense research, with numerous methods developed over the years, ranging from classical condensation reactions to modern multicomponent and cycloaddition strategies. numberanalytics.commdpi.comnih.gov This continuous development of synthetic protocols highlights the enduring relevance of pyrazoles in addressing contemporary chemical challenges. mdpi.com

Overview of Pyrazole-4-Carbaldehyde Derivatives in Advanced Chemical Research

Within the vast family of pyrazole derivatives, those bearing a carbaldehyde group at the 4-position are of particular interest. Pyrazole-4-carbaldehydes serve as pivotal intermediates in the synthesis of more complex heterocyclic systems and functional materials. researchgate.netchemmethod.com The aldehyde functionality provides a reactive handle for a multitude of chemical transformations, including condensations, oxidations, and reductions, thereby enabling the construction of diverse molecular frameworks. ekb.eg

Research has demonstrated that pyrazole-4-carbaldehyde derivatives are valuable precursors for the synthesis of compounds with a wide range of biological activities. chemmethod.comresearchgate.net The Vilsmeier-Haack reaction is a commonly employed method for the introduction of the formyl group onto the pyrazole ring. researchgate.netchemmethod.com The reactivity of the aldehyde group, coupled with the inherent properties of the pyrazole core, makes these derivatives powerful tools in drug discovery and materials science. ekb.egresearchgate.net

Contextualization of Halogenated Pyrazoles as Versatile Synthetic Intermediates

The introduction of a halogen atom onto the pyrazole ring dramatically expands its synthetic utility. Halogenated pyrazoles, particularly iodo-substituted derivatives, are highly valued as versatile intermediates in cross-coupling reactions. researchgate.netresearchgate.net The carbon-halogen bond can be readily activated by transition metal catalysts, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. nih.gov This reactivity is central to modern synthetic strategies for the construction of complex molecules. researchgate.net

Specifically, iodopyrazoles are excellent substrates for reactions such as Suzuki-Miyaura, Sonogashira, and Heck couplings, providing access to a diverse range of substituted pyrazoles that would be difficult to synthesize through other means. nih.govarkat-usa.org The regioselective halogenation of the pyrazole ring is a key challenge and an area of active research, as the position of the halogen dictates the subsequent synthetic transformations. researchgate.netresearchgate.net

Research Rationale and Strategic Importance of 1-Ethyl-3-iodo-1H-pyrazole-4-carbaldehyde

The compound this compound combines three key functional elements on a single pyrazole scaffold: an ethyl group at the N1 position, an iodine atom at the C3 position, and a carbaldehyde group at the C4 position. This unique combination of functionalities makes it a strategically important building block in organic synthesis.

The ethyl group at the N1 position can influence the solubility and steric environment of the molecule. The iodine atom at the C3 position serves as a versatile handle for a wide range of cross-coupling reactions, allowing for the introduction of various substituents at this position. arkat-usa.orgresearchgate.net The carbaldehyde group at the C4 position is a reactive functional group that can participate in a plethora of chemical transformations, including the formation of Schiff bases, aldol (B89426) condensations, and Wittig reactions, leading to the synthesis of diverse and complex molecular architectures. researchgate.netresearchgate.net

The strategic placement of these three functional groups on the pyrazole ring allows for a sequential and controlled elaboration of the molecule, making this compound a highly valuable and versatile intermediate for the synthesis of novel compounds with potential applications in medicinal chemistry and materials science. The ability to perform selective transformations at each of the functional groups provides a powerful platform for the generation of molecular diversity.

Table 1: Key Functional Groups of this compound and their Synthetic Utility

| Functional Group | Position | Synthetic Utility |

| Ethyl | N1 | Influences solubility and steric properties |

| Iodo | C3 | Versatile handle for cross-coupling reactions (e.g., Suzuki, Sonogashira) arkat-usa.orgresearchgate.net |

| Carbaldehyde | C4 | Reactive site for condensations, oxidations, reductions, etc. researchgate.netresearchgate.net |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-ethyl-3-iodopyrazole-4-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7IN2O/c1-2-9-3-5(4-10)6(7)8-9/h3-4H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCEPKNWJCQXGLH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C(=N1)I)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7IN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 Ethyl 3 Iodo 1h Pyrazole 4 Carbaldehyde and Congeneric Pyrazole Scaffolds

Foundational Synthetic Routes to the Pyrazole (B372694) Ring System

The construction of the pyrazole scaffold, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, is a cornerstone of heterocyclic chemistry. Two principal strategies dominate the synthesis of this ring system: cyclocondensation reactions and [3+2] cycloaddition reactions.

Cyclocondensation Reactions of Hydrazines with 1,3-Biselectrophilic Compounds

The most traditional and widely employed method for pyrazole synthesis is the cyclocondensation reaction between a hydrazine (B178648) derivative and a 1,3-biselectrophilic compound, most commonly a 1,3-dicarbonyl compound. mdpi.comnih.govyoutube.com This reaction, first reported by Ludwig Knorr in 1883, involves the reaction of a β-diketone with a hydrazine, which acts as a bidentate nucleophile. mdpi.comnih.gov

The reaction proceeds through the initial formation of an imine or enamine, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic pyrazole ring. youtube.com A variety of 1,3-biselectrophilic partners can be used, including α,β-unsaturated ketones and β-enaminones. mdpi.com A significant challenge in this synthesis, particularly with substituted hydrazines and unsymmetrical 1,3-dicarbonyls, is controlling the regioselectivity, which can lead to the formation of two possible regioisomers. mdpi.comnih.govnih.gov Reaction conditions, such as the solvent and pH, can be optimized to favor the formation of a specific isomer. For instance, using aprotic dipolar solvents in an acidic medium can lead to good yields and high regioselectivity. nih.gov

[3+2] Cycloaddition Reactions of Diazo Compounds and Alkynes

A powerful and versatile alternative for constructing the pyrazole ring is the 1,3-dipolar cycloaddition reaction between a diazo compound (the 1,3-dipole) and an alkyne or alkene (the dipolarophile). rsc.orgnih.gov This [3+2] cycloaddition is a highly efficient method for forming the five-membered ring in a single step. rsc.orgnih.gov

The reaction involves the concerted or stepwise addition of the diazo compound across the triple bond of the alkyne. nih.govresearchgate.net This method offers a high degree of flexibility, as a wide variety of substituted diazo compounds and alkynes can be employed, allowing for the synthesis of a diverse range of pyrazole derivatives. nih.govresearchgate.net The reactions can often be carried out under mild conditions, sometimes even without a catalyst by simple heating. researchgate.net For example, the cycloaddition of α-diazocarbonyl substrates with alkynes can be conducted under solvent-free conditions to afford pyrazole products in high yields. researchgate.net

Regioselective Introduction of the Formyl Moiety at the Pyrazole C4 Position

Once the pyrazole ring is formed, the next critical step in the synthesis of the target compound is the introduction of a formyl group (-CHO) specifically at the C4 position. The C4 position of the pyrazole ring is susceptible to electrophilic aromatic substitution, making it the prime target for formylation reactions.

Vilsmeier-Haack Formylation and Optimized Conditions

The Vilsmeier-Haack reaction is the most prevalent and efficient method for the regioselective formylation of pyrazoles at the C4 position. mdpi.comresearchgate.netresearchgate.net This reaction utilizes the Vilsmeier reagent, a chloroiminium salt, which is typically generated in situ from a tertiary amide like N,N-dimethylformamide (DMF) and an acid chloride, most commonly phosphorus oxychloride (POCl₃). mdpi.comchemmethod.com The Vilsmeier reagent acts as a mild electrophile that attacks the electron-rich C4 position of the pyrazole ring.

The reaction can be performed directly on a pre-synthesized pyrazole or, more commonly, as a one-pot cyclization and formylation of a hydrazone precursor. nih.govsemanticscholar.orgresearchgate.net In the latter approach, a hydrazone is treated with the Vilsmeier reagent, which facilitates the cyclization to form the pyrazole ring and subsequently introduces the formyl group at the C4 position. nih.govsemanticscholar.org Reaction conditions are crucial for optimal yields; the reaction is often initiated at a low temperature (e.g., 0 °C) during the addition of POCl₃ to DMF, followed by heating (e.g., 60-120 °C) for several hours to drive the reaction to completion. nih.govsemanticscholar.orgscispace.com

| Starting Material | Reagents | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| Hydrazone | POCl₃, DMF | Heat at 80 °C for 4 h | 1,3-disubstituted-1H-pyrazole-4-carbaldehyde | Good | nih.gov |

| Hydrazone | POCl₃, DMF | Stir at 60–65 °C for 4 h | 1-Benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde | Good | semanticscholar.org |

| 1-Methyl-3-propyl-5-chloro-1H-pyrazole | 5-fold excess DMF, 2-fold excess POCl₃ | 120 °C for 2 h | 5-Chloro-1-methyl-3-propyl-1H-pyrazole-4-carbaldehyde | 55% | scispace.com |

| 1-(4,6-dimethoxybenzofuran-5-yl)ethanone hydrazone | POCl₃, DMF | Not specified | 3-(4,6-dimethoxybenzofuran-5-yl)-1-phenyl-1H-pyrazole-4-carboxaldehyde | Not specified | researchgate.net |

Alternative Formylation Strategies for Pyrazole Systems

While the Vilsmeier-Haack reaction is dominant, other methods exist for introducing a formyl group at the C4 position. One notable strategy involves the use of organometallic intermediates. tandfonline.com This method begins with a 4-iodopyrazole (B32481), which can be prepared via direct iodination of the pyrazole ring. The nitrogen of the pyrazole is typically protected, for example, as an N-(1-ethoxyethyl) derivative. This protected 4-iodopyrazole is then converted into a Grignard reagent (4-pyrazolilmagnesium bromide) by reacting it with an alkylmagnesium bromide, such as ethylmagnesium bromide. This organometallic intermediate is then quenched with a formylating agent like DMF. A final deprotection step under acidic conditions yields the desired 1H-pyrazole-4-carbaldehyde. tandfonline.com This multi-step approach provides a reliable and scalable route to the C4-formylated product. tandfonline.com

Strategies for Introducing the Iodine Substituent on the Pyrazole Ring

The final key functionalization in the synthesis of 1-Ethyl-3-iodo-1H-pyrazole-4-carbaldehyde is the introduction of an iodine atom. The position of iodination on the pyrazole ring is highly dependent on the chosen methodology and the existing substituents on the ring.

Direct electrophilic iodination is a common strategy. Reagents such as molecular iodine (I₂) in the presence of an oxidizing agent are frequently used. nih.gov For example, treating a pyrazole with a mixture of iodine and iodic acid (HIO₃) or hydrogen peroxide (H₂O₂) can effectively introduce iodine onto the ring. tandfonline.comresearchgate.netstackexchange.com These conditions typically favor iodination at the most electron-rich position, which is often the C4 position. tandfonline.comnih.govresearchgate.net Ceric ammonium (B1175870) nitrate (B79036) (CAN) can also be used to mediate the iodination with I₂, providing high regioselectivity for the C4 position. nih.gov Other iodinating agents include N-iodosuccinimide (NIS). scholaris.ca

Achieving substitution at other positions, such as C3 or C5, often requires alternative strategies. One such method involves deprotonation of the pyrazole ring with a strong base, like n-butyllithium (n-BuLi), to form a lithium pyrazolide intermediate. This highly nucleophilic species can then be trapped with an electrophilic iodine source, such as molecular iodine. This lithiation-iodination sequence can provide access to isomers that are not obtainable through direct electrophilic substitution; for instance, this method has been used to exclusively synthesize 5-iodo derivatives. nih.gov

For the specific synthesis of 3-iodopyrazoles, a key strategy involves starting with a pre-functionalized precursor. For example, a convenient route to substituted 1-(1-ethoxyethyl)-3-iodo-1H-pyrazole derivatives has been developed. arkat-usa.orgresearchgate.net Once the 3-iodo-pyrazole scaffold is obtained and protected, other functional groups, such as the C4-carbaldehyde, can be introduced. The N-H bond of substituted 3-iodo-1H-pyrazole derivatives is protected with ethyl vinyl ether, and subsequent modifications can be carried out. arkat-usa.org This approach highlights the importance of synthetic planning to achieve the desired substitution pattern, where the iodine is introduced at an early stage before subsequent functionalizations.

| Substrate | Reagents | Position of Iodination | Product | Reference |

|---|---|---|---|---|

| Pyrazole | I₂, HIO₃, H₂SO₄, AcOH | C4 | 4-Iodopyrazole | tandfonline.com |

| 1-Aryl-3-CF₃-1H-pyrazoles | I₂, Ceric Ammonium Nitrate (CAN) | C4 | 1-Aryl-4-iodo-3-CF₃-1H-pyrazoles | nih.gov |

| 1-Aryl-3-CF₃-1H-pyrazoles | 1. n-BuLi; 2. I₂ | C5 | 1-Aryl-5-iodo-3-CF₃-1H-pyrazoles | nih.gov |

| Pyrazoles | I₂, H₂O₂ in water | C4 | 4-Iodopyrazole derivatives | researchgate.net |

| Substituted 3-iodo-1H-pyrazole | Ethyl vinyl ether, TFA | (N1-protection) | 1-(1-Ethoxyethyl)-3-iodo-1H-pyrazole | arkat-usa.org |

Direct Halogenation Protocols (e.g., Molecular Iodine Reactions)

Direct halogenation, particularly iodination, of the pyrazole ring is a fundamental transformation for introducing a handle for further functionalization, such as cross-coupling reactions. The C4 position of the pyrazole ring is generally the most susceptible to electrophilic substitution.

Molecular iodine (I₂) is a common and effective reagent for the direct iodination of pyrazoles. These reactions often require an oxidizing agent to generate a more electrophilic iodine species. A variety of oxidizing systems can be employed, each with its own advantages in terms of yield, selectivity, and reaction conditions.

Common methods for the direct iodination of pyrazoles are summarized in the table below:

| Reagent System | Key Features & Findings |

| I₂ / Oxidant | A general and widely used method. The choice of oxidant is crucial for the reaction's success. |

| I₂ / Ceric Ammonium Nitrate (CAN) | Provides isomeric 4-iodides in a highly regioselective manner. nih.gov |

| I₂ / Hydrogen Peroxide (H₂O₂) | A greener approach that takes place in water, with water being the only by-product. researchgate.net |

| Potassium Iodate (KIO₃) / (PhSe)₂ | An elegant one-pot protocol for the selective iodination of in situ generated pyrazoles under acidic conditions. nih.gov |

| I₂ / Potassium Carbonate (K₂CO₃) / H₂O₂ | A method reported for the synthesis of 4-iodopyrazole and 3,5-dimethyl-4-iodopyrazole (B181040) with good yields. google.com |

Research has demonstrated that the direct iodination of 1-aryl-3-CF₃-1H-pyrazoles with molecular iodine in the presence of ceric ammonium nitrate (CAN) as a mild oxidant affords the corresponding 4-iodides with high regioselectivity. nih.gov In a move towards more environmentally benign methods, a practical and green iodination of pyrazoles has been developed using a system of iodine and hydrogen peroxide in water. researchgate.net This method is advantageous as it generates water as the sole reaction by-product. researchgate.net

Electrophilic Cyclization Approaches Leading to Iodopyrazoles

An alternative and powerful strategy for the synthesis of iodopyrazoles involves the electrophilic cyclization of acyclic precursors. This approach constructs the pyrazole ring and introduces the iodine atom in a single, often highly regioselective, step.

A prominent example of this methodology is the electrophilic cyclization of α,β-alkynic hydrazones using molecular iodine. These hydrazone precursors are readily prepared by the condensation of hydrazines with propargyl aldehydes or ketones. When treated with molecular iodine in the presence of a base such as sodium bicarbonate, these α,β-alkynic hydrazones undergo a 5-endo-dig cyclization to furnish 4-iodopyrazoles in good to high yields. This iodocyclization is general for a wide range of substrates, tolerating aliphatic, aromatic, and heteroaromatic moieties with both electron-donating and electron-withdrawing substituents.

The general scheme for this electrophilic cyclization is presented below:

Scheme 1: Electrophilic Cyclization of α,β-Alkynic Hydrazones

Step 1: Formation of α,β-Alkynic Hydrazone

R¹-C≡C-CHO + R²-NHNH₂ → R¹-C≡C-CH=N-NH-R²

Step 2: Iodocyclization

R¹-C≡C-CH=N-NH-R² + I₂ → 4-Iodo-pyrazole derivative

This method provides a direct route to 4-iodopyrazoles, which are valuable intermediates for further synthetic transformations.

Comprehensive Synthetic Pathways to this compound

The synthesis of a multi-substituted pyrazole like this compound necessitates a carefully planned sequence of reactions to install the desired functionalities at the correct positions.

Sequential Reaction Strategies for Multi-Substituted Pyrazoles

A plausible synthetic route to this compound would involve a stepwise approach, likely beginning with the formation of the pyrazole core, followed by sequential functionalization.

A potential synthetic sequence could be:

N-Ethylation of Pyrazole: The synthesis could commence with the ethylation of a pre-existing pyrazole. For instance, reacting pyrazole with an ethylating agent like ethyl iodide or diethyl sulfate (B86663) in the presence of a base would yield 1-ethyl-1H-pyrazole.

Iodination at the C3 Position: The next step would be the introduction of an iodine atom at the C3 position. Direct iodination of 1-ethyl-1H-pyrazole would likely lead to substitution at the more reactive C4 position. Therefore, a more controlled approach would be required. One strategy could involve the synthesis of a 3-aminopyrazole (B16455) precursor, followed by a Sandmeyer-type reaction to introduce the iodine. Alternatively, lithiation of a protected 1-ethyl-1H-pyrazole at the C3 position followed by quenching with an iodine source could be a viable route.

Formylation at the C4 Position: The final step would be the introduction of the carbaldehyde group at the C4 position. The Vilsmeier-Haack reaction is a well-established and efficient method for the formylation of electron-rich heterocycles like pyrazoles. This reaction typically employs a mixture of phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF) to generate the Vilsmeier reagent, which then acts as the formylating agent. The reaction of 1-ethyl-3-iodo-1H-pyrazole with the Vilsmeier reagent would be expected to regioselectively introduce the formyl group at the vacant and activated C4 position to yield the target compound.

One-Pot and Multicomponent Reaction Developments in Pyrazole Synthesis

Modern organic synthesis increasingly focuses on efficiency and sustainability, leading to the development of one-pot and multicomponent reactions (MCRs). These strategies allow for the construction of complex molecules from simple starting materials in a single reaction vessel, avoiding the need for isolation of intermediates.

Several MCRs have been developed for the synthesis of polysubstituted pyrazoles. For instance, a one-pot, three-component reaction of an aldehyde, tosylhydrazine, and a terminal alkyne can produce 3,5-disubstituted 1H-pyrazoles. organic-chemistry.org Another example is the reaction of vinyl azides, aldehydes, and tosylhydrazine to afford 3,4,5-trisubstituted 1H-pyrazoles. organic-chemistry.org

While these methods may not directly yield this compound, they highlight the potential for developing novel MCRs that could incorporate the necessary functionalities. For example, a hypothetical MCR could involve the reaction of an ethylhydrazine, a β-iodinated α,β-unsaturated aldehyde, and a suitable third component to construct the desired pyrazole scaffold in a single step.

The table below summarizes some multicomponent strategies for pyrazole synthesis:

| Reaction Type | Components | Product Type |

| Three-component | Aldehyde, Tosylhydrazine, Terminal Alkyne | 3,5-disubstituted 1H-pyrazoles organic-chemistry.org |

| Three-component | Vinyl azide, Aldehyde, Tosylhydrazine | 3,4,5-trisubstituted 1H-pyrazoles organic-chemistry.org |

| Four-component | Aldehyde, Malononitrile (B47326), β-ketoester, Hydrazine | Pyrano[2,3-c]pyrazole derivatives nih.gov |

Modern and Sustainable Synthetic Methodologies in Pyrazole Chemistry

Green chemistry principles are increasingly being applied to pyrazole synthesis. This includes the use of greener solvents like water or ionic liquids, the development of catalyst-free reactions, and the use of renewable energy sources such as microwave and ultrasound irradiation. researchgate.netnih.govbenthamdirect.com For example, one-pot syntheses of N-phenyl pyrazoles have been achieved using natural catalysts under ultrasonication. ijsrch.com

Flow Chemistry Applications for Pyrazole Synthesis

Flow chemistry has emerged as a powerful tool in modern organic synthesis, offering numerous advantages over traditional batch processing. These benefits include enhanced safety, improved reaction control, higher yields, and easier scalability. The synthesis of pyrazoles has been successfully adapted to flow chemistry systems.

A notable application is the two-stage synthesis of pyrazoles from acetophenones in a continuous flow setup. galchimia.com In this process, an acetophenone (B1666503) is first condensed with dimethylformamide dimethyl acetal (B89532) (DMADMF) to form an enaminone intermediate, which is then reacted with hydrazine in a second reactor to generate the pyrazole product. galchimia.com This telescoped approach avoids the isolation of the intermediate and significantly reduces reaction times.

Another example is the continuous-flow synthesis of 3,5-disubstituted pyrazoles through a sequential alkyne homocoupling and Cope-type hydroamination. rsc.org Furthermore, photochemical methods in flow have been utilized for the synthesis of pyrazolines from tetrazoles, which can then be converted to pyrazoles. mdpi.comthieme-connect.com These flow chemistry approaches represent a significant step towards more efficient and sustainable production of pyrazole derivatives. mdpi.com

Green Chemistry Principles and Environmentally Benign Syntheses

The application of green chemistry principles to the synthesis of pyrazole scaffolds has become a critical focus of research, aiming to mitigate the environmental impact of traditional synthetic methods. researchgate.net Conventional approaches often rely on harsh reaction conditions, hazardous organic solvents, and stoichiometric reagents, leading to significant waste generation. researchgate.netresearchgate.net In contrast, green methodologies prioritize the use of safer solvents, alternative energy sources, reusable catalysts, and atom-economical reaction designs like multicomponent reactions (MCRs). nih.govjetir.org These strategies not only reduce pollution but also enhance efficiency, lower costs, and improve safety. researchgate.netias.ac.in

The core objectives of applying green chemistry to pyrazole synthesis include minimizing hazardous substances, designing safer products, reducing waste, utilizing renewable resources, and developing energy-efficient processes. jetir.org Methodologies such as microwave irradiation, ultrasound-assisted synthesis, reactions in aqueous media, and solvent-free conditions are at the forefront of this shift. researchgate.netnih.gov

Multicomponent Reactions (MCRs) in Green Solvents

One of the most effective strategies in green organic synthesis is the use of one-pot multicomponent reactions (MCRs). nih.gov MCRs offer significant advantages by combining multiple starting materials in a single step, which increases efficiency, reduces waste from intermediate purification steps, and saves time and energy. nih.govmdpi.com When conducted in environmentally benign solvents like water or ethanol (B145695), their green credentials are further enhanced.

Water, in particular, is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. thieme-connect.com For instance, the synthesis of pyrazole-4-carbonitrile derivatives has been successfully achieved through a one-pot, three-component reaction of an aromatic aldehyde, malononitrile, and phenylhydrazine (B124118) in an aqueous medium, catalyzed by simple sodium chloride. researchgate.net This method avoids the use of hazardous catalysts and organic solvents, offering high yields with a simple workup procedure. researchgate.net

Similarly, the synthesis of pyrano[2,3-c]pyrazoles, a congeneric scaffold, is often accomplished via four-component reactions. nih.gov Researchers have utilized catalysts like L-tyrosine in a water-ethanol mixture, combining an acetoacetic ester, hydrazine hydrate (B1144303), an aldehyde, and malononitrile to produce the desired products efficiently. nih.gov Another approach employed a magnetic nano-[CoFe2O4] catalyst under ultrasonic irradiation in an aqueous medium for the condensation of aldehydes, malononitrile, ethyl acetoacetate (B1235776), and hydrazine hydrate. researchgate.net The magnetic nature of the catalyst allows for easy recovery and reuse, further aligning with green chemistry principles. researchgate.net

The use of ethylene (B1197577) glycol (E-G) as a recyclable and biodegradable promoting medium has also been explored for the catalyst-free, four-component synthesis of dihydropyrano[2,3-c]pyrazoles. ias.ac.in This protocol highlights operational simplicity, excellent yields, and the ability to recycle the solvent, addressing both environmental and industrial concerns. ias.ac.in

Interactive Data Table: Green Catalysts in Multicomponent Synthesis of Pyrazole Scaffolds

| Catalyst | Reaction Type | Solvent | Key Advantages | Product Yield (%) | Reference |

| Sodium Chloride (NaCl) | 3-component | Water | Eco-friendly, inexpensive, simple workup | 90 | researchgate.net |

| L-Tyrosine | 4-component | H₂O–Ethanol | Eco-friendly solvent, innovative approach | Not specified | nih.gov |

| nano-[CoFe2O4] | 4-component | Aqueous | Recyclable magnetic catalyst, ultrasound-assisted | Not specified | researchgate.net |

| Ethylene Glycol (E-G) | 4-component | Ethylene Glycol | Catalyst-free, reusable solvent, excellent yields | High | ias.ac.in |

| SnO₂ Nanoparticles | 4-component | Water | Recyclable, stable for up to six cycles | 89-98 | mdpi.com |

| LaSrMnO₃ (LSMO) | 3-component | Ethanol | Ultrasound irradiation, short reaction time | 86-95 | mdpi.com |

Alternative Energy Sources: Microwave and Ultrasound Irradiation

To enhance reaction rates and reduce energy consumption, alternative energy sources like microwave and ultrasound irradiation are frequently employed in the synthesis of pyrazole derivatives. nih.govnih.gov These techniques often lead to significantly shorter reaction times, higher yields, and cleaner reactions compared to conventional heating methods. nih.gov

Microwave-assisted synthesis, for example, has been used in the four-component reaction to create indol-3-yl substituted pyrano[2,3-c]pyrazoles. nih.gov This method proved more efficient than the conventional three-component reaction under reflux conditions. nih.gov The direct interaction of microwaves with polar molecules accelerates the reaction, making the process highly energy-efficient. nih.gov

Ultrasound irradiation offers similar benefits by promoting reactions through acoustic cavitation. researchgate.net The synthesis of pyrano[2,3-c]pyrazole-3-carboxylate and pyrano[2,3-c]pyrazole-5-carbonitriles was achieved with a 98% yield in just 10 minutes using Mn/ZrO₂ under ultrasonication, compared to an 83% yield after 1 hour with conventional methods. nih.gov This demonstrates the profound impact of alternative energy sources on reaction efficiency. nih.gov

Interactive Data Table: Comparison of Conventional vs. Green Synthesis Methods for Pyranopyrazoles

| Method | Catalyst/Conditions | Reaction Time | Yield (%) | Reference |

| Conventional Heating | Mn/ZrO₂ | 1 hour | 83 | nih.gov |

| Ultrasound Irradiation | Mn/ZrO₂ in aqueous ethanol | 10 minutes | 98 | nih.gov |

| Conventional Reflux | Piperidine in ethanol | Not specified | Not specified | nih.gov |

| Microwave Irradiation | Four-component reaction | Shorter time | Higher yields | nih.gov |

Solvent-Free Synthesis

Eliminating solvents entirely represents a significant step forward in green chemistry. researchgate.net Solvent-free synthesis, often facilitated by grinding or mechanochemistry, reduces pollution, costs, and the risks associated with volatile organic compounds. nih.gov The synthesis of NH-pyrazoles and pyrazole chalcones has been successfully demonstrated using grinding techniques, which are simple, efficient, and environmentally friendly. researchgate.net These methods align with the principle of waste prevention by design. researchgate.netjetir.org

The development of green synthetic methodologies is crucial for the sustainable production of valuable chemical compounds. While specific green routes for this compound are not extensively detailed in the literature, the principles and techniques successfully applied to congeneric pyrazole scaffolds provide a clear and viable blueprint. Future research will likely focus on adapting these multicomponent, catalyst-driven, and energy-efficient methods to produce a wide array of functionalized pyrazoles, including iodinated derivatives, in an environmentally responsible manner.

Reactivity and Derivatization Chemistry of 1 Ethyl 3 Iodo 1h Pyrazole 4 Carbaldehyde

Transformations at the Carbaldehyde Functional Group

The aldehyde group is a key site for a variety of chemical reactions, including nucleophilic additions, condensations, oxidations, and reductions.

The electrophilic carbon of the carbaldehyde group is susceptible to attack by various nucleophiles. A common reaction is the formation of imines (Schiff bases) through condensation with primary amines. For instance, pyrazole-4-carbaldehydes react with substituted anilines in the presence of a base like sodium hydroxide (B78521) in ethanol (B145695) to yield the corresponding imines. rdd.edu.iqresearchgate.net Similarly, reactions with hydrazines can lead to the formation of hydrazones.

Condensation reactions with active methylene (B1212753) compounds are also well-documented for pyrazole-4-carbaldehydes. For example, the Knoevenagel condensation with compounds like malononitrile (B47326) or ethyl cyanoacetate, typically catalyzed by a weak base such as piperidine, proceeds to form pyrazolylmethylene derivatives. ekb.eg These reactions are fundamental in extending the carbon framework and introducing new functional groups.

The aldehyde functional group can be oxidized to a carboxylic acid. While specific examples for 1-ethyl-3-iodo-1H-pyrazole-4-carbaldehyde are not prevalent in the provided search results, the Baeyer-Villiger oxidation is a notable reaction for aldehydes in general, converting them into carboxylic acids using peroxy acids. youtube.com A more direct oxidation would typically employ reagents like chromic acid.

The Baeyer-Villiger oxidation is more commonly associated with the conversion of ketones to esters. organic-chemistry.orgnih.govyoutube.comyoutube.com The reaction involves the insertion of an oxygen atom adjacent to the carbonyl group. The migratory aptitude of the groups attached to the carbonyl carbon determines the regioselectivity of the oxidation. youtube.comyoutube.com

The carbaldehyde group can be readily reduced to a primary alcohol. This transformation is typically achieved using reducing agents such as sodium borohydride (B1222165) or lithium aluminum hydride. smolecule.com For instance, (1,3-diaryl-1H-pyrazol-4-yl)methanol has been synthesized by the reduction of the corresponding carbaldehyde. researchgate.net This conversion to the alcohol provides a new site for further functionalization, such as ether or ester formation.

Further reduction to an alkane (methyl group in this case) is also possible, though it requires harsher conditions or specific methodologies like the Wolff-Kishner or Clemmensen reduction.

Reactions Involving the Iodine Substituent

The iodine atom at the C3 position of the pyrazole (B372694) ring is a key handle for introducing molecular diversity through various cross-coupling and metal-exchange reactions.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. ktu.edu The iodo-substituted pyrazole is an excellent substrate for these transformations due to the high reactivity of the C-I bond.

The Sonogashira coupling , which forms a C(sp²)–C(sp) bond between an aryl or vinyl halide and a terminal alkyne, is a prominent reaction for this class of compounds. libretexts.org This reaction typically employs a palladium catalyst, a copper(I) co-catalyst, and a base. libretexts.org Substituted 3-iodo-1H-pyrazole derivatives have been successfully coupled with phenylacetylene (B144264) under standard Sonogashira conditions to produce 3-(phenylethynyl)-1H-pyrazole derivatives in high yields. arkat-usa.orgresearchgate.net This methodology is crucial for the synthesis of complex molecular architectures, including those with applications in materials science and medicinal chemistry. ktu.eduarkat-usa.org

The Negishi coupling , involving the reaction of an organozinc compound with an organic halide catalyzed by a nickel or palladium complex, is another important cross-coupling reaction applicable to iodopyrazoles. researchgate.net

Other palladium-catalyzed reactions like the Suzuki and Heck couplings have also been employed for the functionalization of iodo- and other halo-pyrazoles, demonstrating the broad utility of this approach. researchgate.netnih.gov

The iodine atom can be replaced by a metal, such as lithium or magnesium, through a halogen-metal exchange reaction. This process generates a highly reactive organometallic intermediate that can then be quenched with various electrophiles to introduce a wide range of substituents.

For example, 1-(1-ethoxyethyl)-3-iodo-1H-pyrazole derivatives can undergo an iodo-magnesium exchange reaction using a Grignard reagent like isopropylmagnesium bromide complexed with lithium bromide. arkat-usa.orgresearchgate.net The resulting pyrazolyl-magnesium species can then react with an electrophile. This strategy has been used, for instance, to synthesize pyrazole-3-carbaldehydes by quenching with a formylating agent. arkat-usa.org The selectivity of this exchange can be temperature-dependent. arkat-usa.orgresearchgate.net

This two-step sequence provides a powerful alternative to direct substitution reactions and significantly expands the synthetic possibilities for modifying the pyrazole core at the C3 position.

Interactive Data Table: Reactions of this compound and Analogs

| Reaction Type | Functional Group Involved | Reagents/Conditions | Product Type |

| Imine Formation | Carbaldehyde | Primary Amine, Base (e.g., NaOH) | Imine (Schiff Base) |

| Knoevenagel Condensation | Carbaldehyde | Active Methylene Compound, Base (e.g., Piperidine) | Pyrazolylmethylene Derivative |

| Reduction | Carbaldehyde | NaBH₄ or LiAlH₄ | Primary Alcohol |

| Sonogashira Coupling | Iodine | Terminal Alkyne, Pd Catalyst, Cu(I) Co-catalyst, Base | 3-Alkynyl-pyrazole |

| Halogen-Metal Exchange | Iodine | Grignard Reagent (e.g., i-PrMgBr·LiBr) | Pyrazolyl-Magnesium Halide |

| Electrophilic Quenching | Organometallic Intermediate | Electrophile (e.g., Formylating Agent) | 3-Substituted Pyrazole |

Utility in Further Functionalization of the Pyrazole Core

This compound serves as a highly versatile synthetic intermediate, possessing three distinct reactive sites for the further elaboration of the pyrazole scaffold: the aldehyde group at the C4 position, the iodine atom at the C3 position, and the C5-H bond. This trifunctional nature allows for a programmed, stepwise modification of the pyrazole core, granting access to a diverse array of complex heterocyclic systems.

The aldehyde functionality is a classical electrophilic handle. It readily participates in a wide range of chemical transformations, including:

Condensation Reactions: It can react with active methylene compounds to form chalcone-like structures, and with amines, hydroxylamine, semicarbazide, and thiosemicarbazide (B42300) to yield imines, oximes, semicarbazones, and thiosemicarbazones, respectively. umich.edu These reactions are fundamental for building larger molecular frameworks and introducing new functional groups.

Oxidation and Reduction: The aldehyde can be oxidized to a carboxylic acid or reduced to a primary alcohol, providing entry into different classes of pyrazole derivatives. researchgate.net For instance, the corresponding alcohol can be a precursor for ether or ester linkages, while the carboxylic acid can be converted into amides, esters, or other acid derivatives.

Nucleophilic Addition: The aldehyde is susceptible to attack by organometallic reagents (e.g., Grignard or organolithium reagents) to generate secondary alcohols, enabling the introduction of various alkyl, aryl, or alkynyl substituents at the C4-position. umich.edu

The carbon-iodine bond at the C3 position is a key feature for modern cross-coupling chemistry. The iodo group is an excellent leaving group in transition-metal-catalyzed reactions, facilitating the formation of new carbon-carbon and carbon-heteroatom bonds. This includes well-established methodologies such as:

Suzuki Coupling: Reaction with boronic acids or esters to introduce aryl or vinyl groups.

Sonogashira Coupling: Coupling with terminal alkynes to synthesize alkynylpyrazoles. researchgate.net These products are valuable precursors for further cyclization reactions. researchgate.netumich.edu

Heck Coupling: Reaction with alkenes. researchgate.net

Stille Coupling: Coupling with organostannanes. researchgate.net

Negishi Coupling: Reaction with organozinc reagents. researchgate.net

The C5-H bond represents a site for direct C-H functionalization, an increasingly important strategy in organic synthesis for its atom economy. This position is often susceptible to deprotonation by strong bases followed by reaction with an electrophile, or direct functionalization via transition-metal catalysis.

The strategic combination of these reactive sites allows for the synthesis of polysubstituted pyrazoles with precise control over the substitution pattern, making this compound a valuable building block in medicinal chemistry and materials science. researchgate.net

Reactivity of the Pyrazole Ring System

The reactivity of the pyrazole ring in this compound is governed by the inherent electronic properties of the pyrazole nucleus, significantly modulated by the substituents at the N1, C3, and C4 positions.

Transition-Metal-Catalyzed C-H Functionalization of Pyrazoles

Transition-metal-catalyzed C-H functionalization offers a modern alternative to classical electrophilic substitution for modifying the pyrazole core. rsc.org For pyrazole derivatives, the C5-H bond is often the target for such reactions, frequently guided by a directing group. researchgate.net The pyridine-like nitrogen at the N2 position can act as a Lewis basic site, coordinating to the metal catalyst and directing the functionalization to the adjacent C3 or C5 positions. researchgate.net

In this compound, the C3 position is blocked by the iodo group, leaving the C5-H bond as the primary site for C-H activation. researchgate.net Various transition metals, including palladium, rhodium, and copper, have been employed for the direct arylation, alkenylation, and alkynylation of pyrazole C-H bonds. researchgate.netnih.gov These reactions typically proceed via mechanisms such as concerted metalation-deprotonation or oxidative addition. The inherent reactivity of the C5 proton, being the most acidic proton on the pyrazole ring, facilitates these transformations. researchgate.net Thus, despite the electronic deactivation from the adjacent aldehyde, the C5-H bond of this compound remains a viable position for functionalization using modern organometallic techniques.

| Reaction Type | Coupling Partner | Typical Catalyst | Resulting C5-Substituent |

|---|---|---|---|

| Arylation | Aryl Halide / Boronic Acid | Pd(OAc)₂ | Aryl |

| Alkenylation | Alkene | [RhCp*Cl₂]₂ | Alkenyl |

| Alkynylation | Alkynyl Halide | CuI | Alkynyl |

Nitrogen-Functionalization and Protecting Group Strategies for Pyrazole Rings

The nitrogen atoms of the pyrazole ring play a central role in its chemistry. In N-unsubstituted pyrazoles, the acidic N-H proton can be readily removed, and the resulting pyrazolate anion can be alkylated or acylated. This process, however, can often lead to a mixture of N1 and N2 regioisomers.

In the case of this compound, the N1 position is already functionalized with an ethyl group. This alkyl group is not a protecting group but a permanent part of the molecular structure. This pre-functionalization is synthetically advantageous as it prevents the formation of regioisomers during subsequent reactions and blocks the possibility of annular tautomerism.

For synthetic routes starting from N-unsubstituted iodopyrazoles, the protection of the N-H group is often a critical step before performing reactions like cross-coupling or metalation. researchgate.net Common protecting groups for pyrazoles include:

Ethoxyethyl (EtOEt): Easily introduced using ethyl vinyl ether under acidic conditions and removed under mild acidic conditions. researchgate.netarkat-usa.org

Boc (tert-butoxycarbonyl): Installed using Boc anhydride, though it can be unstable in the presence of organolithium reagents. researchgate.net

Tetrahydropyranyl (THP): A robust protecting group often used in the synthesis of unsymmetrical pyrazoles. researchgate.net

The presence of the N1-ethyl group in the title compound circumvents the need for these protection/deprotection steps, streamlining synthetic sequences that modify the C3, C4, or C5 positions.

Role of Tautomerism and Aromaticity in Pyrazole Reactivity

Pyrazoles are aromatic heterocycles. nih.gov Their aromaticity, arising from a cyclic, planar array of five p-orbitals containing six π-electrons, is a key determinant of their stability and reactivity. This aromatic character means that reactions tend to favor substitution over addition, preserving the stable π-system. nih.govresearchgate.net

A significant feature of N-unsubstituted pyrazoles is annular tautomerism, where the N-H proton can migrate between the two nitrogen atoms. nih.govearthlinepublishers.com This equilibrium can influence the molecule's reactivity and spectroscopic properties. researchgate.net

However, for this compound, the presence of the ethyl group at the N1 position quenches this tautomerism. earthlinepublishers.com The structure is locked in a single tautomeric form. This has important consequences for its reactivity:

Defined Regiochemistry: The fixed positions of the substituents (N1-ethyl, C3-iodo, C4-carbaldehyde) lead to predictable reactivity. For example, lithiation or C-H activation is directed specifically to the C5 position without ambiguity from tautomeric forms.

Electronic Effects: The ethyl group acts as a weak electron-donating group, slightly increasing the electron density of the ring compared to an N-H pyrazole. However, this effect is counteracted by the strong electron-withdrawing iodo and carbaldehyde groups.

Theoretical and Computational Investigations of 1 Ethyl 3 Iodo 1h Pyrazole 4 Carbaldehyde and Pyrazole Derivatives

Quantum Mechanical Studies (e.g., Density Functional Theory (DFT) Calculations)

Quantum mechanical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to the theoretical investigation of pyrazole (B372694) derivatives. These methods provide detailed information about the electronic structure and properties of molecules like 1-Ethyl-3-iodo-1H-pyrazole-4-carbaldehyde.

DFT calculations can be employed to determine the optimized molecular geometry, vibrational frequencies, and electronic properties. For instance, in a study of pyrazole carbaldehyde derivatives, DFT with the B3LYP functional and a 6-311G(d,p) basis set has been used to calculate geometric properties, thermochemical parameters, and reactivity descriptors. asrjetsjournal.org Such calculations would reveal the bond lengths, bond angles, and dihedral angles of this compound, providing a three-dimensional picture of the molecule.

Furthermore, DFT is used to analyze the electronic properties that govern a molecule's reactivity. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and stability. A smaller gap suggests higher reactivity. For pyrazole derivatives, these calculations help in identifying the most likely sites for electrophilic and nucleophilic attack.

Natural Bond Orbital (NBO) analysis, another quantum mechanical tool, can elucidate the stability of the molecule arising from hyperconjugative interactions and charge delocalization. researchgate.net Mapping of the Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. asrjetsjournal.org

Below is a hypothetical data table illustrating the kind of information that could be obtained from DFT calculations on this compound, based on typical values for similar compounds.

| Calculated Property | Hypothetical Value | Significance |

| HOMO Energy | -6.5 eV | Indicates electron-donating ability |

| LUMO Energy | -1.8 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap | 4.7 eV | Relates to chemical reactivity and stability |

| Dipole Moment | 3.2 D | Measures the polarity of the molecule |

| C=O Bond Length | 1.22 Å | Provides information on the carbonyl group's character |

| C-I Bond Length | 2.10 Å | Indicates the strength of the carbon-iodine bond |

Molecular Dynamics Simulations for Conformational Analysis

While quantum mechanical studies often focus on a static, minimum-energy structure, molecules are dynamic entities that can adopt various conformations. Molecular Dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. nih.gov

For a molecule like this compound, MD simulations can provide insights into its conformational flexibility. The ethyl group attached to the pyrazole ring can rotate, and the carbaldehyde group may also exhibit some rotational freedom. MD simulations would involve calculating the forces between atoms and using these forces to simulate the atomic motions over time.

The primary goals of using MD for conformational analysis of this compound would be:

Exploring Conformational Space: To identify the most stable and low-energy conformations of the molecule in different environments (e.g., in a vacuum or in a specific solvent).

Understanding Dynamic Behavior: To observe the transitions between different conformations and understand the flexibility of the pyrazole ring and its substituents.

Solvent Effects: To study how the presence of a solvent influences the conformational preferences of the molecule.

Recent studies on other pyrazole derivatives have successfully used MD simulations to validate the stability of docking poses with biological targets, showing only minor conformational changes and fluctuations over the simulation time. nih.gov This demonstrates the utility of MD in understanding how such molecules might behave in a biological context.

Elucidation of Reaction Mechanisms via Computational Approaches

Computational chemistry is an invaluable tool for elucidating the mechanisms of chemical reactions involving pyrazole derivatives. By modeling the potential energy surface of a reaction, researchers can identify transition states, intermediates, and the most favorable reaction pathways.

For this compound, computational approaches could be used to investigate various reactions, such as nucleophilic substitution at the iodinated position or reactions involving the carbaldehyde group. For example, the Sonogashira cross-coupling reaction, which is used to modify 3-iodo-1H-pyrazole derivatives, could be studied computationally. arkat-usa.org DFT calculations can be used to model the reactants, products, intermediates, and transition states of the catalytic cycle. This would provide insights into the reaction's activation energies and rate-determining steps.

A study on the N-alkylation of pyrazole derivatives with halomethanes used DFT to analyze transition-state energies, correctly predicting that alkylation occurs at the N2 nitrogen atom of the pyrazole ring. researchgate.net Similarly, computational methods could be applied to understand the regioselectivity of reactions involving this compound. For instance, in the formylation of a di-iodinated pyrazole, computational modeling could help explain why substitution occurs at a specific position. arkat-usa.org

The following table illustrates the type of data that could be generated from a computational study of a hypothetical reaction involving this compound.

| Reaction Step | Calculated Activation Energy (kcal/mol) | Description |

| Oxidative Addition | 15.2 | The initial step of a cross-coupling reaction. |

| Transmetalation | 10.5 | The transfer of an organic group to the metal catalyst. |

| Reductive Elimination | 12.8 | The final step, yielding the product and regenerating the catalyst. |

Predictive Modeling of Reactivity and Selectivity

Predictive modeling in computational chemistry aims to forecast the reactivity and selectivity of chemical compounds and reactions. For this compound, this could involve predicting its behavior in various chemical transformations.

Reactivity descriptors derived from DFT calculations, such as Fukui functions, can be used to predict the most reactive sites in the molecule for electrophilic, nucleophilic, and radical attacks. researchgate.net For instance, the Fukui function would help in determining whether an incoming nucleophile would preferentially attack the carbon atom of the carbaldehyde group or the carbon atom bonded to the iodine.

Global reactivity descriptors, as shown in the table below, provide a general measure of the molecule's reactivity. asrjetsjournal.org

| Descriptor | Formula | Interpretation |

| Electronegativity (χ) | -(HOMO+LUMO)/2 | The power of an atom to attract electrons to itself. |

| Chemical Hardness (η) | (LUMO-HOMO)/2 | Resistance to change in electron distribution. |

| Electrophilicity Index (ω) | χ² / (2η) | A measure of the electrophilic character of a molecule. |

These predictive models are not only useful for understanding fundamental chemical principles but also have practical applications in areas like drug design and materials science. By computationally screening a range of reactants and catalysts, it is possible to predict the most promising conditions for a desired chemical transformation, thus guiding experimental work and accelerating the discovery process. nih.gov

Applications of 1 Ethyl 3 Iodo 1h Pyrazole 4 Carbaldehyde in Advanced Organic Synthesis and Materials Science

Building Blocks for the Construction of Complex Heterocyclic Systems

The dual functionality of an aldehyde and a halogen on the pyrazole (B372694) ring makes compounds like 1-Ethyl-3-iodo-1H-pyrazole-4-carbaldehyde valuable precursors for synthesizing more complex, fused heterocyclic systems.

Pyrazolo[3,4-b]pyridines and pyrazolo[1,5-a]pyrimidines are prominent scaffolds in medicinal chemistry, known for their wide range of biological activities, including roles as kinase inhibitors. nih.gov The synthesis of these fused systems often involves the condensation of a pyrazole derivative with a 1,3-dicarbonyl compound or its equivalent. umich.edu

While specific reaction schemes starting directly from this compound are not detailed in the available literature, the general synthetic strategies for analogous compounds are well-established. For instance, pyrazole-4-carbaldehydes can react with active methylene (B1212753) compounds (like malononitrile (B47326) or ethyl cyanoacetate) and an amine source to construct the pyridine (B92270) ring in pyrazolo[3,4-b]pyridines. Similarly, the synthesis of pyrazolo[1,5-a]pyrimidines often involves the reaction of 5-aminopyrazoles with β-dicarbonyl compounds or chalcones. researchgate.netrsc.org The iodo-substituent on the target compound could be leveraged in post-cyclization functionalization, for example, through palladium-catalyzed cross-coupling reactions to introduce further diversity. nih.gov

Table 1: Representative Reactions for Fused Pyrazole Synthesis (General)

| Starting Pyrazole Type | Reagents | Fused Product |

|---|---|---|

| Pyrazole-4-carbaldehyde | Active Methylene Compound, Ammonia/Amine | Pyrazolo[3,4-b]pyridine |

| 5-Aminopyrazole | Chalcones, Diaryl/dialkyl diselenides | Pyrazolo[1,5-a]pyrimidine |

| 5-Aminopyrazole | β-Enaminones | Pyrazolo[1,5-a]pyrimidine |

| 1H-Pyrazolo[3,4-b]pyridine | Iodine, KOH | 3-Iodo-1H-pyrazolo[3,4-b]pyridine nih.gov |

Multicomponent reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a product that incorporates all or most of the atoms of the starting materials. nih.gov Aldehydes are common components in MCRs. Pyrazole-4-carbaldehydes, in particular, have been used in three-component reactions with compounds like ethyl acetoacetate (B1235776) and hydrazine (B178648) hydrate (B1144303) to synthesize complex pyrazole-containing structures. nih.gov

Although no specific MCRs employing this compound are documented in the searched literature, its aldehyde functionality makes it a prime candidate for such reactions. It could theoretically participate in reactions like the Biginelli, Hantzsch, or Ugi reactions, leading to the rapid assembly of complex molecules with potential biological activity.

Design and Synthesis of Advanced Ligands in Coordination Chemistry

The pyrazole ring is an excellent N-donor ligand, widely used in coordination chemistry to form stable complexes with a variety of metal ions. arkat-usa.org The substituents on the pyrazole ring can be modified to tune the electronic and steric properties of the resulting ligands. While there is no specific literature on the use of this compound as a ligand precursor, its structure offers multiple avenues for such applications. The aldehyde group could be converted into an imine (Schiff base) or an amine, introducing additional coordination sites. The iodo-substituent could be replaced via cross-coupling reactions to attach other ligating groups.

Development of Precursors for Supramolecular Architectures

Supramolecular chemistry involves the study of systems held together by non-covalent interactions, such as hydrogen bonding and halogen bonding. The iodine atom in this compound makes it a potential building block for constructing supramolecular assemblies through halogen bonding. Halogen bonds (C–I···N or C–I···O) are directional interactions that can be used to control the assembly of molecules in the solid state. nih.gov For example, in the crystal structure of 3-Iodo-1H-pyrazolo[3,4-b]pyridine, C—I⋯N halogen bonds link molecular dimers into zigzag chains. nih.gov Similarly, the aldehyde's oxygen atom can act as a hydrogen bond acceptor, further guiding the formation of specific supramolecular motifs like helical chains. nih.gov While the specific crystal structure of this compound is not reported, the presence of both iodo and aldehyde groups suggests a strong potential for its use in crystal engineering and the development of novel supramolecular materials.

Utility in the Creation of Functional Materials (e.g., Fluorescent Sensors, OLEDs)

Pyrazole derivatives are known to be components of functional organic materials due to their electronic properties and thermal stability. They have been incorporated into blue fluorescent organic materials used in Organic Light Emitting Diodes (OLEDs). The extended π-conjugation possible in pyrazole-containing systems can be tuned to achieve desired emission wavelengths and efficiencies.

There are no specific reports on the use of this compound in this context. However, its structure represents a modifiable scaffold. The aldehyde and iodo groups are reactive sites that allow for the attachment of larger aromatic systems via reactions like Wittig or Suzuki coupling, which would extend the π-conjugated system. Such modifications could potentially lead to the development of novel fluorophores for use in fluorescent sensors or as emitters or host materials in OLED devices.

Structure Reactivity Relationships in Pyrazole Derivatives: Insights Applicable to 1 Ethyl 3 Iodo 1h Pyrazole 4 Carbaldehyde

Influence of Electronic and Steric Effects of Substituents on Chemical Transformations

The reactivity of a substituted pyrazole (B372694) is a composite of the electronic (inductive and resonance) and steric effects exerted by each substituent. Pyrazoles are inherently electron-rich aromatic systems, a feature that generally predisposes the C4 position to electrophilic attack and the C3/C5 positions to nucleophilic attack. nih.gov However, the specific substituents on 1-Ethyl-3-iodo-1H-pyrazole-4-carbaldehyde significantly alter this intrinsic reactivity.

Electronic Effects:

C3-Iodo Group: The iodine atom exhibits a dual electronic nature. It is electron-withdrawing via its inductive effect (-I effect) due to its electronegativity, which deactivates the ring towards electrophilic substitution. Conversely, it can act as a weak electron-donating group through resonance (+R effect) by sharing its lone pairs with the pyrazole ring. The primary electronic role of the iodo group in this context, however, is to serve as an excellent leaving group, making the C3 position a prime site for transition-metal-catalyzed cross-coupling reactions. researchgate.netnih.gov

C4-Carbaldehyde Group: The formyl (aldehyde) group is a potent electron-withdrawing group (EWG) through both induction and resonance (-I, -R effects). It strongly deactivates the pyrazole ring towards electrophilic attack, particularly at the C4 position to which it is attached. Furthermore, it renders the carbonyl carbon highly electrophilic and susceptible to nucleophilic addition. researchgate.netumich.edu

Steric Effects: The steric hindrance imposed by the substituents influences the accessibility of various sites to incoming reagents.

The N1-ethyl group presents minimal steric bulk but can influence the conformation of adjacent groups and the trajectory of reagent approach, particularly towards the N2 and C5 positions.

The C3-iodo group is sterically demanding due to the large atomic radius of iodine. This bulk can hinder reactions at the neighboring C4-carbaldehyde group and the N2 atom.

The C4-carbaldehyde group is planar and offers moderate steric hindrance, which may affect the ease of substitution at the adjacent C3 and C5 positions.

The combination of these effects in this compound leads to a molecule with distinct reactive zones. The powerful deactivating effect of the C4-carbaldehyde group makes further electrophilic substitution on the ring highly unfavorable. Instead, chemical transformations are predominantly directed at the three functional groups: nucleophilic addition or condensation at the C4-aldehyde, metal-catalyzed cross-coupling at the C3-iodo position, and potential reactions involving the C5-H bond under specific, often harsh, conditions.

| Substituent | Position | Electronic Effect | Steric Effect | Primary Influence on Reactivity |

|---|---|---|---|---|

| Ethyl | N1 | Electron-donating (+I) | Low | Increases ring electron density; Prevents tautomerism |

| Iodo | C3 | Electron-withdrawing (-I), Weakly donating (+R) | High | Acts as a leaving group for cross-coupling reactions |

| Carbaldehyde | C4 | Strongly electron-withdrawing (-I, -R) | Moderate | Deactivates ring to electrophilic attack; Site for nucleophilic addition |

Stereochemical Considerations in Reactions Involving Pyrazole-Based Substrates

While this compound is itself an achiral molecule, its chemical transformations can introduce stereogenic centers, necessitating an evaluation of stereochemical control.

The most relevant site for introducing chirality is the C4-carbaldehyde group. The carbonyl carbon of the aldehyde is sp²-hybridized and trigonal planar, making its two faces (re and si) prochiral. Nucleophilic addition to this carbonyl group generates a new tetrahedral carbon, which becomes a stereocenter if the incoming nucleophile is not a hydrogen atom.

Diastereoselectivity and Enantioselectivity:

If the pyrazole substrate were already chiral (e.g., containing a stereocenter on the N1-substituent), the addition of a nucleophile to the aldehyde would create a second stereocenter, leading to diastereomeric products. The inherent chirality of the molecule would likely favor the formation of one diastereomer over the other, a phenomenon known as substrate-controlled diastereoselectivity.

For the achiral this compound, the addition of an achiral nucleophile (in an achiral environment) results in a racemic mixture of two enantiomers. However, enantioselective synthesis of a single enantiomer of the resulting alcohol can be achieved by using chiral reagents or catalysts. Examples of such asymmetric transformations include:

Chiral Reducing Agents: Reduction of the aldehyde using a chiral borane (B79455) reagent, such as one derived from the Corey-Bakshi-Shibata (CBS) catalyst, can produce a chiral secondary alcohol with high enantiomeric excess.

Chiral Organometallic Reagents: The addition of organometallic reagents (e.g., diethylzinc, Grignard reagents) in the presence of a chiral ligand or auxiliary can lead to the enantioselective formation of chiral secondary alcohols.

Stereoretentive Reactions: In other contexts, such as the synthesis of pyrazoles from chiral precursors, reactions can proceed with a high degree of stereoretention. For example, certain nih.govnih.gov-sigmatropic rearrangements involved in pyrazole formation have been shown to transfer a stereogenic group without loss of stereochemical integrity. uniovi.es While not directly a reaction of the target compound, this principle highlights the importance of stereochemistry in the broader field of pyrazole chemistry.

For this compound, the key stereochemical consideration is the potential to create a new stereocenter at the carbinol carbon formed from the aldehyde. The design of stereoselective reactions targeting this group is governed by the established principles of asymmetric synthesis.

Future Directions and Emerging Trends in Research on 1 Ethyl 3 Iodo 1h Pyrazole 4 Carbaldehyde

Innovations in Green and Sustainable Synthetic Methodologies

The synthesis of highly functionalized heterocyclic compounds like 1-ethyl-3-iodo-1H-pyrazole-4-carbaldehyde is increasingly being viewed through the lens of green chemistry. nih.govresearchgate.net Future research will likely prioritize the development of eco-friendly synthetic routes that minimize waste, reduce energy consumption, and utilize less hazardous materials. frontiersin.org

Key areas of innovation are expected to include:

Microwave-Assisted and Grinding Techniques: These methods, which often reduce reaction times and can sometimes be performed solvent-free, are becoming standard in green synthesis protocols for heterocyclic compounds. pharmacognosyjournal.netnih.gov

Use of Green Solvents: A shift away from traditional volatile organic solvents towards greener alternatives like water, ionic liquids, or deep eutectic solvents is a prominent trend in pyrazole (B372694) synthesis. ias.ac.in

Catalyst-Free and Multicomponent Reactions: One-pot multicomponent reactions are highly sought after for their atom economy and operational simplicity. ias.ac.in The development of catalyst-free systems further enhances the sustainability profile of these syntheses. ias.ac.in

Heterogeneous Catalysis: The use of recyclable solid-supported catalysts can simplify product purification and reduce waste, aligning with the principles of sustainable chemistry. pharmacognosyjournal.net

| Green Chemistry Approach | Potential Advantage for Pyrazole Synthesis |

| Microwave-assisted synthesis | Reduced reaction times, potential for solvent-free conditions. nih.gov |

| Grinding techniques | Environmentally friendly, often solvent-free. nih.gov |

| Use of green solvents (e.g., water, ionic liquids) | Reduced environmental impact and toxicity. ias.ac.in |

| Multicomponent reactions | High atom economy, operational simplicity. ias.ac.in |

| Heterogeneous catalysis | Catalyst recyclability, simplified purification. pharmacognosyjournal.net |

Exploration of Novel Reactivity Patterns and Unconventional Bond Activations

The presence of both an iodine atom and a carbaldehyde group on the pyrazole ring of this compound offers a rich playground for exploring novel chemical transformations.

Future research is likely to focus on:

Transition-Metal-Catalyzed Cross-Coupling Reactions: The iodo-substituent is a prime handle for a variety of cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings, to introduce further complexity and build larger molecular architectures. researchgate.netarkat-usa.org Research into developing more efficient and versatile catalytic systems for these transformations on the pyrazole core will be a key area.

C-H Activation: Direct functionalization of the C-H bonds on the pyrazole ring or its substituents is a powerful and atom-economical strategy for creating new bonds. mdpi.comresearchgate.net The development of methods for the selective C-H activation of pyrazoles, potentially directed by the existing functional groups, will be a significant area of investigation. researchgate.net

Photoredox Catalysis: The use of visible light to drive chemical reactions offers a mild and sustainable alternative to traditional thermal methods. Exploring photoredox-catalyzed reactions of iodo-pyrazoles could unveil new pathways for functionalization.

Unconventional Bond Activations: The interplay between the electron-withdrawing carbaldehyde group and the reactive iodo-substituent could lead to unconventional bond activations and rearrangements, providing access to novel heterocyclic scaffolds.

Integration of Artificial Intelligence and Machine Learning in Reaction Design and Prediction

The application of artificial intelligence (AI) and machine learning (ML) is set to revolutionize chemical synthesis. mdpi.comrjptonline.org For a molecule like this compound, these computational tools can accelerate research in several ways:

Reaction Prediction and Optimization: Machine learning models can be trained on large datasets of chemical reactions to predict the outcomes of novel transformations and to optimize reaction conditions for higher yields and selectivity. beilstein-journals.orgresearchgate.net This can significantly reduce the number of experiments required.

Retrosynthetic Analysis: AI-powered tools can propose novel and efficient synthetic routes to target molecules, including complex pyrazole derivatives. beilstein-journals.org

Discovery of New Reactions: By analyzing vast amounts of chemical data, machine learning algorithms may identify novel and unexpected reactivity patterns, leading to the discovery of new chemical transformations.

| AI/ML Application | Potential Impact on Pyrazole Research |

| Reaction Outcome Prediction | Faster optimization of synthetic steps. beilstein-journals.org |

| Retrosynthesis Planning | Design of more efficient synthetic routes. beilstein-journals.org |

| Novel Reactivity Discovery | Identification of new chemical transformations. |

| Property Prediction | In silico screening for desired biological or material properties. |

Expanding the Scope of Applications in Interdisciplinary Fields

The pyrazole scaffold is a well-established pharmacophore in medicinal chemistry and also finds applications in agrochemicals and materials science. lifechemicals.comchemimpex.com The specific functionalities of this compound make it a versatile building block for creating new molecules with potential applications in diverse fields.

Future research will likely explore its utility in:

Medicinal Chemistry: Pyrazole derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. ontosight.ainih.gov The aldehyde group can be readily converted into other functional groups, and the iodo-substituent can be used for the introduction of various pharmacophoric fragments, making this compound a valuable starting material for the synthesis of new drug candidates. ontosight.ai

Agrochemicals: Substituted pyrazoles are used as herbicides and insecticides. lifechemicals.com New derivatives synthesized from this compound could be screened for potential agrochemical applications.

Materials Science: Pyrazole-containing compounds have been investigated for their applications in materials science, for example, as ligands for metal complexes with interesting photophysical properties. mdpi.comresearchgate.net The functional handles on this compound allow for its incorporation into larger conjugated systems or polymers with potential applications in organic electronics.

Q & A

Q. What are the common synthetic routes for preparing 1-Ethyl-3-iodo-1H-pyrazole-4-carbaldehyde?

The synthesis typically involves halogenation and substitution reactions. A general approach includes:

- Step 1 : Preparation of a pyrazole-4-carbaldehyde precursor (e.g., 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde) via Vilsmeier-Haack formylation or nucleophilic substitution .

- Step 2 : Iodination at the 3-position using iodine or iodinating agents (e.g., N-iodosuccinimide) under controlled conditions. The ethyl group at the 1-position is introduced via alkylation of the pyrazole nitrogen prior to iodination .

- Key Reaction Conditions : Use of polar aprotic solvents (DMF, DMSO), bases (K₂CO₃), and temperatures between 60–100°C to ensure regioselectivity .

Q. How can the molecular structure of this compound be confirmed?

Q. What are the reactivity patterns of the carbaldehyde group in this compound?

The aldehyde group undergoes:

- Nucleophilic Addition : Reacts with amines to form Schiff bases, useful in ligand design .

- Condensation Reactions : Forms hydrazones with hydrazine derivatives, enabling access to fused heterocycles (e.g., pyrazolo[3,4-c]pyrazoles) .

- Oxidation/Reduction : The aldehyde can be oxidized to carboxylic acids (e.g., using KMnO₄) or reduced to alcohols (NaBH₄), though iodine may require protection to avoid side reactions .

Advanced Research Questions

Q. How can this compound serve as a precursor for synthesizing fused heterocyclic systems?

The carbaldehyde group acts as a reactive handle for cyclization:

- Example : Reaction with hydrazine hydrate in ethanol under reflux yields pyrazolo[3,4-c]pyrazoles via azide-aldehyde cyclization (Scheme 3 in ).

- Methodology : Optimize solvent (ethanol/acetic acid) and stoichiometry to suppress dimerization. Yields >70% are achievable with 1:2 molar ratios of aldehyde to hydrazine .

Q. What strategies mitigate competing side reactions during iodination at the pyrazole’s 3-position?

- Directing Groups : Use electron-withdrawing groups (e.g., –CHO at C4) to enhance electrophilic substitution at C3 .

- Temperature Control : Iodination at 0–5°C minimizes poly-iodination .

- Protecting Groups : Temporarily protect the aldehyde (e.g., as an acetal) to prevent oxidation during iodination .

Q. How does the iodo substituent influence stability and photochemical behavior?

- Thermal Stability : The C–I bond is prone to homolytic cleavage at >120°C, requiring storage at room temperature in dark conditions .

- Photoreactivity : UV irradiation (254 nm) can induce dehalogenation, forming radicals that participate in cross-coupling reactions (e.g., with aryl boronic acids) .

- Handling Recommendations : Use amber glassware and inert atmospheres to prevent degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.